molecular formula C12H13NO2 B15180761 (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide CAS No. 120231-95-0

(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide

Cat. No.: B15180761
CAS No.: 120231-95-0
M. Wt: 203.24 g/mol
InChI Key: URLWEJZUYQZEJB-KBXRYBNXSA-N
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Description

(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide is an organic compound characterized by its unique structure, which includes a hydroxy group and a phenyl group attached to a hexadienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-phenyl-2,4-hexadienoic acid and hydroxylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated amide.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 6-oxo-6-phenyl-2,4-hexadienamide.

    Reduction: Formation of 6-hydroxy-6-phenylhexanamide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    6-Hydroxy-6-phenylhexanamide: Similar structure but lacks the conjugated diene system.

    6-Phenyl-2,4-hexadienoic acid: Precursor in the synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide.

    6-Phenyl-2,4-hexadienal: Similar structure but contains an aldehyde group instead of an amide.

Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

120231-95-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(2E,4E)-6-hydroxy-6-phenylhexa-2,4-dienamide

InChI

InChI=1S/C12H13NO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-9,11,14H,(H2,13,15)/b8-4+,9-5+

InChI Key

URLWEJZUYQZEJB-KBXRYBNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(/C=C/C=C/C(=O)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C=CC=CC(=O)N)O

Origin of Product

United States

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